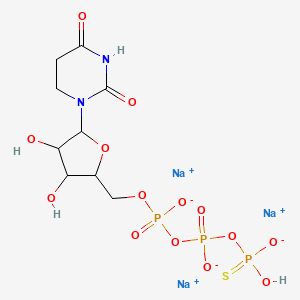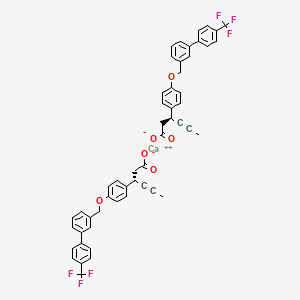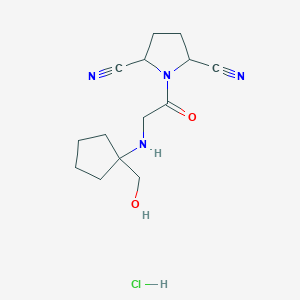
UTPgammaS trisodium salt
説明
UTPgammaS trisodium salt (UTPγS) is a nucleotide analog that has been used in various scientific research applications. It is an important tool for studying the functions of nucleic acids, as it is structurally similar to uridine 5’-triphosphate (UTP). UTPγS is a synthetic compound that has been used in a variety of research studies, including in vitro and in vivo studies. It has been used to study the biochemical and physiological effects of nucleotide analogs on cells, as well as to study the mechanisms of action of these compounds.
科学的研究の応用
1. Environmental Remediation
UTPgammaS trisodium salt, similar to other trisodium salts, has been explored for environmental applications. For instance, 2,4,6-Trimercapto-s-triazine trisodium salt (TMT-55) is used for precipitating heavy metals from contaminated waters (Henke, Bryan, & Elless, 1997). Similarly, aqueous leaching properties of cadmium, lead, and zinc trimercaptotriazine (TMT) compounds highlight their use in waste treatment and heavy metal removal (Matlock, Henke, Atwood, & Robertson, 2001).
2. Material Science and Chemistry
The study of trisodium salts extends to material science. For example, the structural properties of trisodium uranate Na3UO4, which forms following interaction between sodium and hyperstoichiometric urania, were examined, showing potential applications in chemistry and materials science (Smith et al., 2015). Additionally, the synthesis and characterization of a novel electrolyte based on bis[(perfluoroalkyl)sulfonyl]triimide trianion, a trisodium salt, show its use in organic solvent applications (Nie et al., 2004).
作用機序
Target of Action
UTPgammaS trisodium salt is a selective agonist for the P2Y2 and P2Y4 receptors . These receptors are part of the P2Y receptor family, which are G-protein coupled receptors activated by nucleotides such as ATP, ADP, UTP, and UDP .
Mode of Action
As an agonist, this compound binds to the P2Y2 and P2Y4 receptors, triggering a conformational change that activates the receptor . This activation leads to a cascade of intracellular events, including the release of intracellular calcium and activation of phospholipase C .
Biochemical Pathways
The activation of P2Y2 and P2Y4 receptors by this compound affects several biochemical pathways. These include the phosphoinositide pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and activation of protein kinase C .
Pharmacokinetics
As a nucleotide analog, it is expected to have good water solubility . Its bioavailability, distribution, metabolism, and excretion would depend on factors such as route of administration and physiological conditions .
Result of Action
The activation of P2Y2 and P2Y4 receptors by this compound can lead to various cellular responses, including cell proliferation, differentiation, migration, and secretion . The exact effects would depend on the cell type and the specific downstream signaling pathways activated .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other nucleotides or nucleotide analogs can affect its binding to P2Y receptors . Additionally, factors such as pH and temperature can affect its stability and activity .
生化学分析
Biochemical Properties
UTPgammaS trisodium salt plays a crucial role in biochemical reactions by acting as a selective agonist for P2Y2 and P2Y4 receptors. These receptors are part of the G protein-coupled receptor family and are involved in various cellular processes. This compound interacts with these receptors to modulate intracellular calcium levels and activate protein kinase C-dependent pathways . The compound’s stability against enzymatic degradation makes it a valuable tool for studying these interactions in detail.
Cellular Effects
This compound influences various cellular processes by activating P2Y2 and P2Y4 receptors. This activation leads to changes in intracellular calcium levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For example, in vascular smooth muscle cells, this compound can induce contraction or relaxation depending on the specific P2 receptor subtype activated . Additionally, it has been shown to play a role in autocrine and paracrine signaling mechanisms in various cell types .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P2Y2 and P2Y4 receptors, leading to the activation of G protein-coupled signaling pathways . This activation results in the release of intracellular calcium and the activation of protein kinase C. These signaling events can lead to various downstream effects, including changes in gene expression and enzyme activity . The stability of this compound against enzymatic degradation allows for prolonged activation of these pathways, making it a valuable tool for studying long-term cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and resistance to enzymatic degradation . This stability allows for sustained activation of P2Y2 and P2Y4 receptors, leading to prolonged cellular responses. Studies have shown that this compound can maintain its activity for extended periods, making it suitable for long-term experiments . It is essential to store the compound properly to prevent degradation and ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can selectively activate P2Y2 and P2Y4 receptors without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including disruptions in calcium homeostasis and overactivation of protein kinase C pathways . It is crucial to determine the appropriate dosage for each experimental setup to avoid potential toxicity and achieve the desired biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with P2Y2 and P2Y4 receptors . These interactions can influence metabolic flux and metabolite levels by modulating intracellular calcium levels and activating protein kinase C-dependent pathways . The compound’s stability allows for sustained activation of these pathways, making it a valuable tool for studying metabolic processes in detail .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biological activity . For example, this compound can be taken up by cells through nucleotide transporters and distributed to various intracellular compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, where it can modulate cellular processes . For example, this compound may localize to the endoplasmic reticulum or other intracellular compartments, where it can influence calcium signaling and protein kinase C activation .
特性
IUPAC Name |
trisodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJTNBFBFOTEH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2Na3O14P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)








